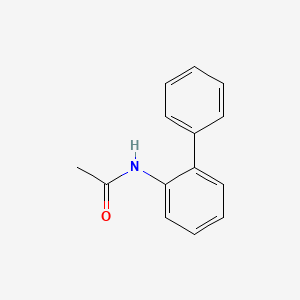

2-Acetamidobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCZSZXIGHWLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036837 | |

| Record name | 2-Acetamidobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-47-5 | |

| Record name | N-[1,1′-Biphenyl]-2-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamidobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WW5K53Z91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Acetamidobiphenyl and Its Derivatives

Classical Approaches in Biphenyl (B1667301) Amide Synthesis

Classical methods for synthesizing 2-acetamidobiphenyl primarily revolve around the direct modification of the 2-aminobiphenyl (B1664054) precursor.

Amidation Reactions and Strategic Considerations

The most direct route to this compound is through the amidation of 2-aminobiphenyl. This typically involves the reaction of 2-aminobiphenyl with an acetylating agent. A common laboratory-scale synthesis involves the condensation of 2-aminobiphenyl with various acid chlorides. orientjchem.org For instance, the reaction of 2-aminobiphenyl with acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct yields this compound.

Strategic considerations in these reactions include the choice of solvent, base, and reaction temperature. Dichloromethane or toluene (B28343) are often used as solvents. youtube.com The choice of base is critical to scavenge the acid generated and drive the reaction to completion. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to ensure the complete conversion of the starting amine. youtube.com

A general procedure for such amidation involves dissolving the carboxylic acid in a suitable solvent like toluene, converting it to the more reactive acid chloride using a reagent like thionyl chloride, and then reacting it with the amine in the presence of a base. youtube.com

Newer amidation processes are also being developed to improve atom economy and functional group tolerance. nih.gov One such method involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds, which has been shown to be applicable to a wide range of primary and secondary amines. nih.gov

Chemoselective Protection and Deprotection in Biphenyl Amine Precursors

In the synthesis of complex molecules containing the this compound moiety, it is often necessary to protect the amine group to prevent unwanted side reactions. Protecting groups are selectively introduced onto the amine and later removed. jocpr.com

For primary amines like 2-aminobiphenyl, acetyl groups can serve as a protecting group. jocpr.com Another common protecting group for anilines is the tert-butyldimethylsilyl (TBS) group. A method for the chemoselective N-TBS protection of anilines involves deprotonation with methyllithium (B1224462) in 2-methyltetrahydrofuran, followed by reaction with TBS-Cl. rsc.org This protection can be efficiently cleaved by treatment with silica (B1680970) gel in an ethanol-water mixture. rsc.org

The choice of protecting group is crucial and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal without affecting other functional groups. jocpr.com Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable in multi-step syntheses. jocpr.com

Transition-Metal-Catalyzed Formation of the Biphenyl Skeleton

Modern synthetic strategies often focus on constructing the biphenyl core itself using transition-metal catalysis, which offers high efficiency and selectivity.

Palladium-Catalyzed C-H Functionalization and Cyclization Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling, for example, can be used to synthesize 2-aminobiphenyl, the precursor to this compound. This involves the reaction of a 2-haloaniline with phenylboronic acid in the presence of a palladium catalyst and a base. chemicalbook.com

More advanced strategies involve the direct C-H functionalization of anilines or their derivatives. Palladium-catalyzed C-H activation has emerged as a significant method for creating C-C bonds with high regioselectivity. rsc.orgnih.govresearchgate.net For instance, an efficient palladium-catalyzed method for synthesizing 2-(2'-biphenyl)-benzimidazoles involves the oxidative C-H activation of an ortho-directed 2-aryl-benzimidazole to couple with iodobenzene (B50100) derivatives. nih.gov While not directly producing 2-acetamidobhenyl, this showcases the power of palladium to functionalize the ortho position of an aniline-like directing group.

Palladium-catalyzed cycloisomerization of enynes is another important reaction manifold, and mechanistic studies have revealed the involvement of a palladium(II) hydride pathway. acs.orgnih.gov These insights are crucial for designing new synthetic applications. acs.org

| Reaction | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | Palladium catalyst, K2CO3 | Forms the biphenyl skeleton from a haloaniline and a boronic acid. chemicalbook.com |

| C-H Arylation | Pd(OAc)2 | Direct functionalization of a C-H bond to form a C-C bond. nih.gov |

| Cycloisomerization | Pd(OAc)2/bbeda | Forms cyclic structures via a palladium(II) hydride intermediate. acs.orgnih.gov |

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, particularly the Ullmann condensation and the Goldberg reaction, are classic and still relevant methods for forming C-N bonds, which can be a key step in synthesizing derivatives of 2-aminobiphenyl. nih.gov The Goldberg reaction, specifically the copper-catalyzed N-arylation of amides, is an efficient way to construct aryl amides. mit.edumit.edu

Mechanistic studies have shown that chelating diamine ligands are important for controlling the concentration of the active copper(I) catalytic species. nih.govmit.eduacs.org The reaction is believed to proceed through a copper(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov

Recent advancements have focused on developing milder reaction conditions. For example, copper-catalyzed C(sp3)–H amidination has been used to synthesize 2-oxo-acetamidines from methyl ketones and aromatic amines, demonstrating the formation of C-N bonds under oxidative conditions. nih.govrsc.org

| Reaction | Catalyst System | Key Features |

| Goldberg Reaction | Cu(I)/1,2-diamine | N-arylation of amides to form aryl amides. nih.govmit.edumit.edu |

| C(sp3)–H Amidination | Copper salts/DTBP | Forms 2-oxo-acetamidines from methyl ketones and aromatic amines. nih.govrsc.org |

Mechanistic Insights into Catalytic Cycles

Understanding the mechanisms of these catalytic reactions is crucial for optimizing existing methods and developing new ones.

Palladium Catalysis: In palladium-catalyzed C-H activation/cross-coupling reactions, cationic palladium(II) complexes have been shown to be highly reactive. beilstein-journals.org The proposed catalytic cycle often involves three main steps:

C-H activation to form a palladacycle intermediate. beilstein-journals.org

Reaction of the palladacycle with the coupling partner (e.g., an aryl iodide or boronic acid). beilstein-journals.org

Regeneration of the active palladium catalyst. beilstein-journals.org

Recent studies on palladium-catalyzed dehydrogenative sulfonylation have also provided insights into excited-state palladium catalysis, involving processes like single electron transfer and the formation of radical intermediates. nih.gov

Copper Catalysis: The mechanism of copper-catalyzed N-arylation of amides (Goldberg reaction) is thought to involve the formation of a 1,2-diamine-ligated copper(I) amidate complex. nih.govmit.eduacs.org Kinetic studies suggest that the rate-determining step is the activation of the aryl halide by the Cu(I) species. acs.org Unlike some palladium-catalyzed reactions, this process does not appear to involve a rate-determining oxidative addition involving a Cu(III)/Cu(I) couple. nih.gov

For the copper-catalyzed amination of aryl halides, experimental studies support an oxidative addition pathway for the aryl halide activation, as opposed to a single-electron transfer process. acs.org

Electrochemical Approaches to this compound Transformations

The use of electrochemistry in organic synthesis has gained considerable traction as a sustainable and powerful tool, offering an alternative to conventional reagents for redox reactions. rsc.orgresearchgate.net In the context of this compound, electrochemical methods provide unique pathways for transformations, primarily through direct C-H functionalization and the generation of highly reactive intermediates. nih.gov

Direct Electrolytic C-H Amination Protocols

Electrochemical C-H amination has emerged as a significant area of research for forming valuable C-N bonds directly from C-H bonds, bypassing the need for pre-functionalized substrates. rsc.orgnih.gov These methods often utilize electrons as clean redox agents instead of traditional chemical oxidants. rsc.org For aromatic compounds like this compound, electrochemical strategies can facilitate the introduction of amine functionalities.

One innovative approach involves a reductive electrochemical process for aromatic C-H amination. nih.gov This strategy employs the cathodic generation of highly electrophilic dicationic N-centered radicals. nih.gov These reactive species can effectively engage in aromatic C-H functionalization, with the regioselectivity of the substitution being channeled by the interaction between the nitrogen-radical cation and the arene. nih.gov Although not specifically detailed for this compound, this method's broad substrate scope, which tolerates various functional groups including amides, suggests its potential applicability. nih.gov The process typically results in the formation of aryl DABCOnium salts with high yields and regioselectivity, which can then be converted to synthetically useful aryl amines. nih.gov Another approach uses pyridine (B92270) and electrochemical oxidation to create N-arylpyridinium ions, which can then react with amines to form aromatic primary amines without the need for metal catalysts. geneseo.edu

The general mechanism for such transformations can be summarized as follows:

Electrochemical generation of a reactive nitrogen species (e.g., N-radical cation).

Electrophilic attack of this species on the electron-rich biphenyl ring system of this compound.

Subsequent C-N bond formation and rearomatization.

This direct approach circumvents traditional multi-step sequences that might involve nitration and reduction, offering a more streamlined and sustainable synthetic route. nih.gov

Generation and Reactivity of Electrochemically Induced Reactive Intermediates (e.g., Nitrenium Ions, N-Acyl Radicals)

The electrochemical oxidation of amides is a primary method for generating reactive nitrogen-centered intermediates, such as amidyl radicals. acs.org In the case of this compound, anodic oxidation can initiate the formation of such species. The oxidation of amides, often in the presence of a base, can proceed through two main pathways: a proton transfer followed by an electron transfer (PT-ET) or a concerted proton-coupled electron transfer (PCET) process. acs.org

The generated amidyl radical from this compound can undergo several subsequent reactions, most notably intramolecular cyclization. This reactivity is crucial for synthesizing more complex, rigid structures. For instance, an electrochemically generated amidyl radical on the nitrogen of the acetamido group can attack the adjacent phenyl ring, leading to the formation of carbazole (B46965) or phenanthridinone derivatives.

Another key reactive species is the N-centered radical cation, which can be generated via cathodic reduction of specific precursors. nih.gov These dicationic radicals are highly electrophilic and can react with aromatic systems through a charge transfer mechanism, leading to C-N bond formation. nih.gov While nitrenium ions are often proposed in chemical oxidations, their electrochemical generation from N-acyl compounds is a plausible pathway that can lead to intramolecular C-H amination products.

Table 1: Electrochemically Generated Reactive Intermediates from Amides

| Intermediate | Generation Method | Subsequent Reactivity | Potential Product from this compound |

|---|---|---|---|

| Amidyl Radical | Anodic oxidation of the amide, often with a base. acs.org | Intramolecular cyclization, Hydrogen Atom Transfer (HAT) | Carbazole derivatives |

Anodic Oxidation in the Context of Biphenyl Amide Derivatization

Anodic oxidation is a versatile tool for the derivatization of aromatic amides and bisamides. bohrium.combgu.ac.il This process can lead to a variety of synthetic outcomes, including the formation of new C-O, C-N, and C-C bonds, and the construction of heterocyclic systems. bohrium.combgu.ac.il For a molecule like this compound, anodic oxidation can be directed to either the nitrogen atom (as discussed above) or the aromatic rings.

The oxidation of the biphenyl system can generate cation radicals, which are key intermediates in many electrochemical reactions of aromatic compounds. acs.org The fate of this cation radical depends on the reaction conditions, such as the solvent and the supporting electrolyte. In the presence of nucleophiles (e.g., methanol), methoxylated products can be formed.

A significant application of anodic oxidation is intramolecular cyclization. The oxidation of biphenyl-2-carboxamides, a class of compounds structurally related to this compound, has been shown to yield phenanthridinone derivatives. acs.org This type of transformation is highly valuable for accessing polycyclic aromatic alkaloids and other biologically active molecules. The general mechanism involves the initial oxidation of the amide to form a radical intermediate, which then undergoes an intramolecular cyclization onto the adjacent phenyl ring. acs.org

Advanced Derivatization Strategies for Structural Modification

Beyond electrochemical methods, classic and modern organic reactions offer a broad toolkit for the structural modification of this compound, enabling the synthesis of a diverse range of derivatives.

Targeted Functionalization via Acylation and Alkylation

Friedel-Crafts reactions are cornerstone electrophilic aromatic substitution reactions for installing alkyl and acyl groups onto aromatic rings. echemi.commasterorganicchemistry.com In this compound, the acetamido group (-NHCOCH₃) is an ortho-, para-directing group, activating the aromatic ring to which it is attached towards electrophilic substitution. This directing effect can be exploited for selective functionalization.

Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The acyl group is deactivating, which advantageously prevents polyacylation. echemi.com For this compound, acylation would be expected to occur at the positions ortho and para to the activating acetamido group. The resulting ketone can serve as a versatile handle for further transformations.

Friedel-Crafts Alkylation : This reaction introduces an alkyl group using an alkyl halide and a Lewis acid. masterorganicchemistry.com A major drawback is the propensity for carbocation rearrangements and polyalkylation, as the newly introduced alkyl group is also activating. echemi.comyoutube.com Careful control of reaction conditions is necessary to achieve selective mono-alkylation. google.com

Table 2: Comparison of Friedel-Crafts Acylation and Alkylation for this compound Functionalization

| Reaction | Reagents | Key Features | Expected Regioselectivity |

|---|---|---|---|

| Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) masterorganicchemistry.com | No rearrangement, product is deactivated, preventing polyacylation. echemi.com | Ortho/para to the acetamido group |

Preparation of Biphenyl-Substituted Heterocyclic Systems

The biphenyl scaffold is a privileged structure in many functional molecules, and its incorporation into heterocyclic systems is a common strategy in medicinal chemistry and materials science. Starting from this compound or its derivatives, various heterocyclic systems can be constructed.

One prominent example is the synthesis of carbazoles through intramolecular cyclization. This can be achieved via photochemical or transition-metal-catalyzed C-H activation/C-N bond formation reactions. As mentioned previously, electrochemical anodic oxidation provides a metal-free alternative for this type of cyclization. acs.org

Furthermore, derivatives of this compound can serve as precursors for more complex heterocyclic structures. For instance, biphenyl acetonitriles, which can be synthesized via Suzuki-Miyaura cross-coupling, are key intermediates in the preparation of biphenyl-substituted diarylpyrimidines. nih.gov Similarly, biphenyl oxazole (B20620) derivatives have been synthesized through the alkylation of substituted benzaldehydes followed by cyclization. nih.gov These strategies highlight the versatility of the biphenyl moiety as a building block for diverse heterocyclic frameworks.

Reaction Mechanisms and Reactivity Profiles of 2 Acetamidobiphenyl

Intramolecular Cyclization Reactions

The proximity of the acetamido group to the second phenyl ring in 2-acetamidobiphenyl facilitates intramolecular cyclization reactions, most notably leading to the formation of carbazoles, a class of heterocyclic compounds with significant applications in materials science and medicinal chemistry.

Carbazole (B46965) Formation via C-H Amination

The intramolecular C-H amination of this compound and its derivatives represents a prominent method for the synthesis of carbazoles. This transformation is frequently catalyzed by palladium complexes, which facilitate the direct formation of a carbon-nitrogen bond. The reaction typically involves the activation of a C-H bond on the adjacent phenyl ring by the palladium catalyst, followed by intramolecular nucleophilic attack by the nitrogen of the acetamido group.

Mechanistic studies, including DFT calculations on related systems, suggest that the catalytic cycle can involve a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. figshare.comnih.gov In a typical Pd(II)/Pd(0) cycle, the reaction is initiated by the coordination of the palladium catalyst to the substrate. C-H activation at the ortho position of the second phenyl ring then occurs, forming a palladacycle intermediate. Subsequent reductive elimination leads to the formation of the carbazole product and regenerates the active Pd(0) catalyst. figshare.com The presence of an oxidant is often required to facilitate the catalytic cycle.

Various palladium catalysts and reaction conditions have been explored to optimize the synthesis of carbazoles from 2-aminobiphenyl (B1664054) derivatives. For instance, palladium(II) acetate (B1210297) in the presence of an oxidant is a commonly employed catalytic system. nih.gov

Studies on Ring Closure Dynamics and Regioselectivity

The dynamics and regioselectivity of the ring closure to form carbazoles are influenced by both steric and electronic factors. In substituted this compound derivatives, the position of the substituents on either of the phenyl rings can direct the cyclization to a specific position.

Research on the synthesis of substituted carbazoles from 3-triflato-2-pyrones and alkynyl anilines has demonstrated that complete control of regiochemistry can be achieved, allowing for the construction of complex and sterically congested carbazole frameworks. oregonstate.edu While direct studies on the ring closure dynamics of this compound itself are not extensively detailed in the reviewed literature, the principles of regioselectivity observed in related systems are applicable. The electronic nature of the substituents (electron-donating or electron-withdrawing) on the biphenyl (B1667301) system can significantly influence the electron density of the C-H bonds, thereby affecting the ease and position of the C-H activation step in the catalytic cycle. youtube.com For example, electron-donating groups can enhance the nucleophilicity of the aromatic ring, potentially accelerating the C-H activation process. Conversely, steric hindrance near a potential cyclization site can disfavor reaction at that position. oregonstate.edu

Intermolecular Coupling and Functionalization

Beyond intramolecular reactions, this compound can participate in a variety of intermolecular transformations, including cross-coupling reactions and electrophilic aromatic substitution, which allow for the further functionalization of its biphenyl core.

Cross-Coupling Reactions Involving this compound Substrates

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. While this compound itself is not the most common substrate in the literature for demonstrating these reactions, its halogenated derivatives are frequently employed. For instance, 2-haloacetanilides can undergo Suzuki-Miyaura coupling with phenylboronic acid to introduce an additional aryl group. researchgate.netresearchgate.netmdpi.com Similarly, the Heck reaction can be utilized to couple 2-haloacetanilides with alkenes like styrene. sctunisie.orgnih.govnih.govresearchgate.net

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by transmetalation (in the case of Suzuki-Miyaura coupling) or migratory insertion (in the case of the Heck reaction), and finally reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligands, base, and solvent plays a crucial role in the efficiency and outcome of these reactions.

Below is a table summarizing representative conditions for Suzuki-Miyaura and Heck reactions involving substrates related to this compound.

Representative Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide | Phenylboronic Acid | PdCl₂(dppf) | NaOH | - | - | 75-98% | mdpi.com |

| Heck | Halobenzene | Styrene | Pd(OAc)₂ or PdCl₂ / PPh₃ | K₂CO₃ | DMF/Water | 100°C, 12h | Variable | sctunisie.org |

Electrophilic Aromatic Substitution Patterns in Activated Biphenyl Systems

The biphenyl system in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents: the acetamido group (-NHCOCH₃) and the phenyl group (-C₆H₅).

The acetamido group is a moderately activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. youtube.compressbooks.pubunizin.orglumenlearning.comyoutube.com This increases the electron density at the ortho and para positions of the ring to which it is attached, making them more susceptible to electrophilic attack. The phenyl group is a weakly activating, ortho-, para-directing group.

In the case of this compound, electrophilic attack can occur on either of the two phenyl rings. The directing effects of both the acetamido and the phenyl groups must be considered. Nitration of 2,5-diphenyl-1,3,4-oxadiazole, a related heterocyclic system, shows that the product distribution between meta and para isomers is highly dependent on the nitrating agent used (e.g., nitric acid alone versus mixed acids). rsc.org For this compound, nitration would be expected to favor substitution on the activated ring bearing the acetamido group, primarily at the para position (position 5) and to a lesser extent the ortho position (position 3), due to steric hindrance from the adjacent phenyl group. Substitution on the second phenyl ring would be directed to its ortho and para positions by the activating effect of the first ring.

Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Reference |

|---|---|---|---|

| -NHCOCH₃ (Acetamido) | Activating (Moderate) | Ortho, Para | unizin.org |

| -C₆H₅ (Phenyl) | Activating (Weak) | Ortho, Para | unizin.org |

Redox Chemistry and Radical Pathways

The redox behavior and involvement in radical reactions of this compound are less extensively documented compared to its ionic reaction pathways. However, the presence of the aromatic rings and the amide functionality suggests potential for both oxidation and reduction processes, as well as participation in radical-mediated transformations.

Radical reactions involving N-acyl derivatives have been reported, such as the radical cyclization of N-acyl-2-aminobiphenyls. researchgate.net These reactions are often initiated by radical initiators and can proceed through a radical chain mechanism. For instance, thiol-catalyzed acyl radical cyclization of alkenals demonstrates the generation and intramolecular addition of acyl radicals. organic-chemistry.org While not directly involving this compound, these studies provide a basis for understanding potential radical pathways. The generation of aryl radicals from arylboronic acids and their subsequent intramolecular cyclization is another relevant area of radical chemistry. nih.gov

Characterization of Radical Intermediates in Reaction Progression

Understanding the progression of the oxidative transformation of this compound necessitates the characterization of the transient radical intermediates involved. The primary intermediate is the this compound radical cation, formed by the removal of a single electron from the molecule's π-system. princeton.eduwustl.edu

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the principal technique for studying species with unpaired electrons, such as radicals. libretexts.orgnumberanalytics.commit.edu This method detects the absorption of microwave radiation by an unpaired electron in a magnetic field. numberanalytics.com The resulting spectrum can provide information about the structure and electronic environment of the radical. numberanalytics.commit.edu Although direct detection of short-lived radical cations can be difficult, their presence is often inferred from electrochemical data, such as cyclic voltammetry, which can reveal the rate of follow-up reactions of the generated intermediate. wustl.edu

For radicals that are too transient to observe directly, computational methods and spin trapping techniques are employed. nih.gov In spin trapping, the short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by ESR. mit.edu Furthermore, computational studies using Density Functional Theory (DFT) can model the structure of the radical cation and calculate its spin density distribution, which helps to predict its reactivity and rationalize the formation of the observed cyclized products. nih.gov The study of analogous compounds and their radical cations provides further support for the proposed mechanisms. nih.govnih.gov

| Technique | Application | Information Obtained |

| Electron Spin Resonance (ESR) Spectroscopy | Detection and characterization of radical species. numberanalytics.com | Structure, dynamics, and reactivity of radicals. numberanalytics.commit.edu |

| Cyclic Voltammetry | Studying electrochemical reaction mechanisms. wustl.edu | Rate of reactions involving radical intermediates. wustl.edu |

| Computational Chemistry (DFT) | Modeling of transient species. nih.gov | Structure and spin density of radical cations. nih.gov |

| Spin Trapping | Indirect detection of short-lived radicals. mit.edu | Formation of a stable, detectable radical adduct. |

Reductive Processes and Product Isolation

While oxidation drives the key cyclization reactions of this compound, reductive processes are primarily relevant to its synthesis. The starting material is typically prepared from a nitrobiphenyl precursor, such as 2-amino-x-nitrobiphenyl. The synthesis involves the reduction of the nitro group to an amine, which is then acylated to yield this compound. This reduction is a standard transformation in organic synthesis and can be accomplished using various methods, including catalytic hydrogenation (e.g., with a palladium catalyst) or by using chemical reducing agents like tin(II) chloride.

The isolation and purification of the final products, such as phenanthridone from the oxidative cyclization, are achieved through standard laboratory procedures. After the reaction is complete, a "work-up" is performed to remove residual reagents and solvent, which often involves liquid-liquid extraction and washing.

Chromatography is the most common method for purifying the crude product mixture. Column chromatography, utilizing a stationary phase like silica (B1680970) gel and a suitable mobile phase (eluent), separates the components of the mixture based on their different polarities. The fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure product.

Once the pure fractions are combined, the solvent is removed, typically using a rotary evaporator. The final product's purity is then confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), and its structure is verified by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The melting point of the isolated solid can also serve as a reliable indicator of its purity.

Computational and Theoretical Investigations of 2 Acetamidobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of 2-Acetamidobiphenyl can be meticulously examined. These computational methods provide a foundational understanding of the molecule's behavior at the electronic level, governing its structure, stability, and reactivity.

Electronic Structure Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a principal tool for elucidating the electronic structure of molecules like this compound. DFT calculations provide a balance between computational cost and accuracy, making them well-suited for studying medium-sized organic molecules. These calculations focus on the electron density as the fundamental property to determine the ground-state electronic energy and other molecular properties.

For acetamide (B32628) derivatives, DFT studies have been instrumental in understanding their local molecular properties. researchgate.net The electronic structure is intricately linked to the molecule's potential biological activity, and DFT allows for the computation of various quantum chemical parameters that describe this structure. researchgate.net For instance, the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). These sites are crucial for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a deeper understanding of intramolecular and intermolecular interactions. By analyzing the donor-acceptor interactions within the molecule, NBO can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.netresearchgate.net This is particularly relevant for understanding the nature of the amide bond and the rotational barrier between the two phenyl rings in this compound.

The table below presents typical electronic properties of a related acetamide derivative calculated using DFT, which can be considered analogous to what would be expected for this compound.

| Electronic Property | Description | Representative Value |

| Total Energy | The total electronic energy of the molecule in its ground state. | Varies with basis set and functional |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~3-5 Debye |

| Electron Density | The probability of finding an electron at a particular point in space. | Highest around electronegative atoms (O, N) |

| Electrostatic Potential | Indicates regions of positive and negative charge on the molecular surface. | Negative potential around the carbonyl oxygen |

Ab Initio Methods for Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for the detailed conformational analysis of molecules like this compound. These methods, while computationally more intensive than DFT, can provide highly accurate descriptions of molecular geometries and potential energy surfaces.

The conformational landscape of biphenyl (B1667301) derivatives is primarily defined by the dihedral angle between the two phenyl rings. libretexts.org Steric hindrance between the ortho substituents plays a significant role in determining the preferred conformation. libretexts.org For this compound, the acetamido group at the 2-position influences the rotational barrier around the C-C bond connecting the two rings. Ab initio calculations can map out the potential energy surface as a function of this dihedral angle, identifying the low-energy conformations (minima) and the transition states for their interconversion. conicet.gov.ar

Furthermore, the conformation of the acetamido group itself (cis vs. trans amide isomers) is a critical factor. slu.senih.gov Ab initio studies on related N-acetylated compounds have shown that both isomers can exist, with the relative populations being influenced by the local environment and intramolecular interactions, such as hydrogen bonding. nih.gov In the case of this compound, an intramolecular hydrogen bond between the amide proton and the pi-system of the second phenyl ring is a possibility that can be investigated using these methods.

The following table summarizes the key conformational parameters for biphenyl amides that are typically investigated using ab initio methods.

| Conformational Parameter | Description | Typical Findings |

| Dihedral Angle (C-C-C-C) | The angle between the two phenyl rings. | Non-planar, with angles ranging from 40° to 60° to minimize steric clash. libretexts.org |

| Amide Bond Conformation | The cis/trans arrangement of the N-acetyl group. | The trans conformer is generally more stable, but the cis conformer can be populated. slu.se |

| Rotational Barrier | The energy required to rotate one phenyl ring relative to the other. | Dependent on the size of ortho substituents; typically in the range of 16-19 kcal/mol to prevent room temperature racemization in substituted biphenyls. libretexts.org |

| Intramolecular H-Bonding | Potential hydrogen bond between the amide N-H and the adjacent phenyl ring. | Can influence the preferred conformation and stability. zenodo.org |

Prediction of Molecular Orbital Energies and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. nih.gov

DFT calculations are widely used to predict these orbital energies and derive a set of global reactivity descriptors. researchgate.netnih.gov These descriptors provide a quantitative measure of a molecule's reactivity. For instance, a small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Key reactivity indices that can be calculated from HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). libretexts.org

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). libretexts.org

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. libretexts.org

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The table below outlines these reactivity indices and their significance.

| Reactivity Index | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | Measure of the power to attract electrons. libretexts.org |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. libretexts.org |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Global electrophilic nature of the molecule. |

Molecular Modeling and Simulation

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques allow for the study of its dynamic behavior and interactions with its environment.

Molecular Dynamics Studies on Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. dovepress.comdntb.gov.ua By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes, intramolecular vibrations, and intermolecular interactions of this compound in various environments, such as in solution. benthamopenarchives.com

MD simulations also allow for the study of intermolecular interactions between this compound and solvent molecules or other solutes. researchgate.net By analyzing the radial distribution functions and the number of hydrogen bonds formed over time, it is possible to characterize the solvation shell around the molecule and understand how it interacts with its surroundings. These interactions are crucial for predicting properties like solubility and partitioning behavior. In the context of biphenyl amides, MD simulations can reveal how the molecule interacts with biological macromolecules, providing insights into its potential as a ligand. nih.govnih.gov

The following table summarizes the types of interactions that can be studied using MD simulations for this compound.

| Type of Interaction | Description | Key Insights from MD |

| Intramolecular H-Bonding | Hydrogen bond within the this compound molecule. | Stability, influence on conformation, and dynamics of bond formation/breaking. nih.gov |

| Solvent Interactions | Interactions with surrounding solvent molecules. | Solvation shell structure, hydrogen bonding with solvent, and solubility. |

| Intermolecular Aggregation | Self-association of 2-Acetamidobhenyl molecules. | Propensity to form dimers or larger aggregates in solution. |

| Ligand-Receptor Interactions | Binding to a biological target. | Binding mode, stability of the complex, and key interacting residues. nih.gov |

Conformational Landscapes of Biphenyl Amides

The conformational landscape, or potential energy surface (PES), provides a comprehensive map of all possible conformations of a molecule and their corresponding energies. iupac.orgwikipedia.orglibretexts.org For biphenyl amides like this compound, the PES is typically a high-dimensional surface defined by key dihedral angles, such as the rotation around the biphenyl linkage and the orientation of the amide group. researchgate.netlibretexts.org

Exploring the conformational landscape is crucial for understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. Methods like molecular dynamics and Monte Carlo simulations can be used to sample this landscape and identify the most stable and frequently occurring conformations. conicet.gov.ar

The shape of the conformational landscape is dictated by a balance of forces, including steric repulsion between the ortho substituents, which favors a twisted conformation of the biphenyl rings, and conjugation effects, which favor a more planar arrangement to maximize pi-orbital overlap. ic.ac.uk The presence of the acetamido group introduces additional complexity, with the potential for intramolecular hydrogen bonding further influencing the landscape. zenodo.org The conformational equilibrium of biphenyl amides can be represented by the relative energies of the different stable states. researchgate.net

The table below outlines the key features of the conformational landscape for a substituted biphenyl amide.

| Feature of PES | Description | Significance for this compound |

| Global Minimum | The most stable conformation of the molecule. | Represents the most populated state at low temperatures. |

| Local Minima | Other stable, low-energy conformations. | Can be significantly populated at room temperature, contributing to the overall properties. |

| Saddle Points (Transition States) | The highest energy points on the lowest energy path between two minima. | Determine the energy barriers for conformational transitions. libretexts.org |

| Conformational Flexibility | The ease with which the molecule can move between different conformations. | Influences the molecule's ability to adapt its shape, for example, upon binding to a receptor. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net These models are instrumental in predicting the properties of new, untested compounds, thereby guiding the synthesis of molecules with desired characteristics and reducing the need for extensive experimental testing. researchgate.net For analogues of this compound, QSAR studies can provide valuable insights into how structural modifications influence their behavior in chemical reactions.

The reactivity of this compound analogues can be quantitatively described and predicted by correlating their structural features with experimentally observed or computationally calculated reactivity trends. This is achieved by calculating a variety of molecular descriptors that encode information about the molecule's size, shape, electronic properties, and hydrophobicity. researchgate.netnih.gov

Key structural descriptors often employed in QSAR studies of aromatic and amide-containing compounds include:

Topological Descriptors: These descriptors, such as the Wiener index and molecular connectivity indices (e.g., CHI-V-3_C), describe the atomic arrangement and branching of a molecule. mdpi.com

Electronic Descriptors: Parameters like the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and partial charges on specific atoms are crucial for describing a molecule's electronic character and its susceptibility to electrophilic or nucleophilic attack. uobasrah.edu.iqmdpi.com

Hydrophobic Descriptors: The logarithm of the partition coefficient (AlogP98 or ClogP) is a common descriptor for hydrophobicity, which influences a compound's solubility and transport properties. mdpi.commdpi.com

Steric Descriptors: These describe the size and shape of the molecule or its substituents.

Below is a representative data table illustrating how structural descriptors for a hypothetical series of substituted this compound analogues might be correlated with a reactivity parameter.

Table 1: Correlation of Structural Descriptors with a Hypothetical Reactivity Parameter for this compound Analogues

| Substituent (R) | Wiener Index | AlogP98 | Dipole Moment (Debye) | EHOMO (eV) | Hypothetical Reactivity (log k) |

| H | 450 | 2.80 | 2.5 | -6.0 | 1.0 |

| 4'-CH₃ | 495 | 3.25 | 2.7 | -5.8 | 1.2 |

| 4'-Cl | 475 | 3.51 | 1.9 | -6.2 | 0.8 |

| 4'-NO₂ | 510 | 2.75 | 5.1 | -6.5 | 0.5 |

| 4'-OCH₃ | 515 | 2.78 | 3.0 | -5.6 | 1.5 |

Note: The data in this table is illustrative and based on general principles of QSAR and substituent effects. It does not represent actual experimental or calculated values for this compound analogues.

Substituents on the biphenyl rings of this compound can significantly alter the electronic and steric properties of the molecule, thereby influencing the outcome of chemical reactions. nih.gov QSAR models can be specifically designed to predict these substituent effects. The electronic influence of a substituent is typically divided into inductive and resonance effects. nih.gov

Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like -NO₂ or -CN decrease electron density in the aromatic rings, while electron-donating groups (EDGs) like -CH₃ or -OCH₃ increase it. uobasrah.edu.iqnih.gov

Resonance Effects: These occur in conjugated systems where the substituent can donate or withdraw electron density through the pi system. nih.gov

Computational chemistry methods, particularly Density Functional Theory (DFT), can be used to calculate the impact of different substituents on key molecular properties that govern reactivity. uobasrah.edu.iq For example, the introduction of an electron-withdrawing nitro group (-NO₂) is expected to lower the HOMO and LUMO energy levels, making the molecule more susceptible to nucleophilic attack and less to electrophilic attack. uobasrah.edu.iq Conversely, an electron-donating methoxy (B1213986) group (-OCH₃) would raise the HOMO energy, increasing its nucleophilicity. nih.gov

A study on the C-N coupling reactions catalyzed by 2-aminobiphenyl (B1664054) palladacycles showed that electron-deficient aryl rings facilitate the reductive elimination step, a key process in many cross-coupling reactions. nih.govbiomedres.us This highlights how electronic substituent effects can directly impact reaction barriers and rates.

The following table provides a theoretical prediction of how different substituents at the 4'-position of this compound might affect its electronic properties.

Table 2: Predicted Substituent Effects on Calculated Electronic Properties of 4'-Substituted this compound Analogues

| Substituent (R) at 4'-position | Hammett Constant (σₚ) | Nature of Substituent | Predicted EHOMO (eV) | Predicted ELUMO (eV) | Predicted Effect on Reactivity towards Electrophiles |

| -H | 0.00 | Neutral | -6.00 | -0.50 | Baseline |

| -CH₃ | -0.17 | Electron-Donating | -5.85 | -0.45 | Activating |

| -Cl | 0.23 | Electron-Withdrawing | -6.15 | -0.70 | Deactivating |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing | -6.50 | -1.10 | Strongly Deactivating |

| -OCH₃ | -0.27 | Strongly Electron-Donating | -5.65 | -0.35 | Strongly Activating |

| -CN | 0.66 | Strongly Electron-Withdrawing | -6.40 | -1.00 | Strongly Deactivating |

Note: The data in this table is illustrative and based on established principles of physical organic chemistry and computational studies of related aromatic compounds. The energy values are hypothetical.

Theoretical Prediction of Environmental Transformation Pathways

Computational models can be employed to predict the likely environmental fate of this compound by identifying potential transformation pathways, such as biodegradation. While specific experimental degradation studies on this compound are not detailed in the provided search results, its metabolic fate can be inferred from the known biotransformation pathways of structurally related compounds like other aromatic amines and amides.

The metabolism of xenobiotics in organisms and the environment typically occurs in two phases.

Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH₂, -COOH) through oxidation, reduction, or hydrolysis. For this compound, key Phase I reactions are predicted to be:

Aromatic Hydroxylation: The introduction of hydroxyl groups onto one or both of the phenyl rings, catalyzed by cytochrome P450 monooxygenases.

N-Deacetylation: Hydrolysis of the amide bond to yield 2-aminobiphenyl and acetic acid.

Amide Hydroxylation: Oxidation at the acetyl methyl group.

Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and easier to excrete.

Based on these principles, a plausible environmental transformation pathway for this compound can be proposed. The initial steps would likely involve hydroxylation of the biphenyl system and/or hydrolysis of the acetamido group.

The following table outlines potential environmental transformation products of this compound.

Table 3: Predicted Environmental Transformation Products of this compound

| Transformation Pathway | Predicted Product | Chemical Formula | Notes |

| N-Deacetylation | 2-Aminobiphenyl | C₁₂H₁₁N | A primary amine, which may undergo further oxidation. |

| Aromatic Hydroxylation | 2-Acetamido-x-hydroxybiphenyl | C₁₄H₁₃NO₂ | Hydroxylation can occur at various positions on either ring. |

| N-Deacetylation & Hydroxylation | 2-Amino-x-hydroxybiphenyl | C₁₂H₁₁NO | Product of both hydrolysis and oxidation. |

| Ring Cleavage | Various aliphatic acids | - | Subsequent degradation of catecholic intermediates can lead to ring opening. |

Note: This table presents theoretically predicted transformation products based on established metabolic pathways for related compounds.

Advanced Spectroscopic Characterization of 2 Acetamidobiphenyl

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are fundamental for identifying functional groups and understanding the molecular backbone. fiveable.meamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopic Analysis of Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. fiveable.meoregonstate.edu The resulting spectrum is a molecular fingerprint, with specific absorption bands corresponding to the functional groups present in the molecule. pressbooks.publibretexts.org For 2-Acetamidobiphenyl, the IR spectrum provides clear evidence of its key structural features. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | Biphenyl (B1667301) Rings | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | Acetyl Methyl Group | <3000 | Medium-Weak |

| C=O Stretch (Amide I) | Amide | ~1670 | Strong |

| C=C Stretch | Aromatic Rings | 1450-1600 | Medium |

Note: The exact positions of the peaks can be influenced by the sample preparation method, such as using a KBr wafer. nih.gov

Raman Spectroscopic Probing of Molecular Structure

Raman spectroscopy serves as a valuable counterpart to IR spectroscopy. americanpharmaceuticalreview.com It detects the inelastic scattering of monochromatic light, providing information on vibrational modes that cause a change in molecular polarizability. photonics.com This technique is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. americanpharmaceuticalreview.com

For this compound, Raman spectroscopy is adept at characterizing the vibrations of the biphenyl backbone. The C-C stretching modes between the two phenyl rings and within the rings themselves give rise to strong Raman signals. researchgate.net Similar to IR, Raman spectra can identify the various functional groups, but the relative intensities of the bands differ, offering complementary data. nih.gov Raman spectroscopy is also a powerful tool for studying polymorphism, as the subtle differences in crystal lattice structure between polymorphs lead to distinct shifts in the low-wavenumber (terahertz) region of the spectrum. photonics.comlbt-scientific.comazom.com

Table 2: Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Biphenyl Rings | ~3060 |

| C=O Stretch | Amide | ~1665 |

| Ring Breathing Mode | Aromatic Rings | ~1000 |

Note: Raman spectra provide a "fingerprint" that can differentiate between structurally similar isomers. photonics.comresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. shu.ac.uklibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The absorption wavelengths provide information about the electronic structure, particularly conjugated π-systems. shu.ac.uk In organic molecules, the most common transitions are from π bonding orbitals or n non-bonding orbitals to π* anti-bonding orbitals (π → π* and n → π*). uzh.chelte.hu

The structure of this compound contains extensive conjugation across the biphenyl system, as well as non-bonding electrons on the nitrogen and oxygen atoms of the acetamido group. This leads to characteristic absorption bands in the UV region. nih.gov The high-intensity absorptions are typically due to π → π* transitions associated with the conjugated aromatic system. shu.ac.uk Lower intensity n → π* transitions, involving the lone pair electrons of the carbonyl oxygen and the amide nitrogen, may also be observed. elte.hu

Table 3: Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Conjugated Biphenyl System | 200-300 |

Note: The specific λmax values and molar absorptivity (ε) are determined experimentally and provide quantitative data on the electronic structure. elte.hu

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. chemguide.co.uk It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. asdlib.org

When this compound is analyzed by MS, it first forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (211.26 g/mol ). nih.gov This energetically unstable molecular ion then breaks apart into smaller, characteristic fragment ions. chemguide.co.uk For this compound, the base peak (the most abundant ion) is observed at m/z 169. This prominent fragment is formed by the loss of a neutral ketene (B1206846) molecule (H₂C=C=O, mass of 42 Da) from the molecular ion via a rearrangement process. Another significant peak at m/z 168 can result from the subsequent loss of a hydrogen atom. nih.gov

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Ion | Significance |

|---|---|---|

| 211 | [M]⁺• | Molecular Ion |

| 169 | [M - C₂H₂O]⁺• | Base Peak; loss of ketene |

Note: The fragmentation pattern is a reproducible fingerprint that aids in the structural identification of the analyte. asdlib.orglibretexts.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can determine the precise geometry of the molecule, including bond lengths, bond angles, and torsional angles. nih.govpsgcas.ac.in

An XRD analysis of a single crystal of this compound would yield detailed information about its solid-state conformation and packing. Key parameters determined include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). rsc.org Furthermore, this technique reveals the nature of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and π-π stacking interactions between the biphenyl rings, which govern the stability of the crystal lattice. psgcas.ac.in Powder XRD (XRPD) is also crucial for identifying different polymorphic forms of a compound, as each polymorph will produce a unique diffraction pattern. mdpi.comazom.com

Table 5: Parameters Determined by X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | One of seven crystal systems (e.g., triclinic, monoclinic). |

| Space Group | Describes the symmetry of the crystal structure. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the unit cell. |

| Atomic Coordinates | The x, y, z position of each atom in the asymmetric unit. |

Note: While specific crystal data for this compound was not detailed in the provided search context, XRD remains the gold standard for unambiguous solid-state structure determination. rsc.orgmdpi.com

Crystal Structure Validation and Polymorphism Studies

The validation of the crystal structure of this compound would typically involve single-crystal X-ray diffraction. This technique provides precise atomic coordinates, defining the molecular geometry and the arrangement of molecules within the crystal lattice. The resulting data, including unit cell dimensions, space group, and other crystallographic parameters, would be essential for confirming the compound's structure.

A key aspect of this investigation would be the exploration of polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. The study of polymorphism in this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and pressures) and subsequent analysis of the resulting solid forms using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA).

Interactive Data Table: Crystallographic Data for this compound

No data available at the time of this writing.

| Parameter | Polymorph I | Polymorph II |

| Crystal System | - | - |

| Space Group | - | - |

| a (Å) | - | - |

| b (Å) | - | - |

| c (Å) | - | - |

| α (°) | - | - |

| β (°) | - | - |

| γ (°) | - | - |

| Volume (ų) | - | - |

| Z | - | - |

| Density (calculated) (g/cm³) | - | - |

Analysis of Intermolecular Interactions in Crystalline Phases

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. For this compound, these interactions would likely include hydrogen bonds, given the presence of the amide group (N-H donor and C=O acceptor), as well as van der Waals forces and potentially π-π stacking interactions between the biphenyl rings.

Interactive Data Table: Key Intermolecular Interactions in this compound

No data available at the time of this writing.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| N-H···O | - | - | - | - |

| C-H···O | - | - | - | - |

| π-π stacking | - | - | - | - |

Applications of 2 Acetamidobiphenyl in Advanced Organic and Materials Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

2-Acetamidobiphenyl is a key starting material for the synthesis of more complex molecules, most notably carbazoles. The true reactive potential of this compound is often realized after the hydrolysis of the acetamido group to reveal the corresponding 2-aminobiphenyl (B1664054). However, the acetamido group itself can be used directly in certain synthetic strategies, acting as a directing group or a precursor to a nitrogen-containing ring system.

The primary utility of this compound lies in its ability to undergo intramolecular cyclization reactions to form the carbazole (B46965) nucleus, a tricyclic aromatic system found in many biologically active natural products and functional materials. This transformation typically involves the formation of a new carbon-nitrogen bond, which can be achieved through various modern synthetic methodologies.

One of the most powerful methods for this transformation is the palladium-catalyzed intramolecular C-H amination. nih.gov In this approach, the C-H bond on the adjacent phenyl ring is activated by a palladium catalyst, allowing for the formation of the new C-N bond and subsequent ring closure. The acetamido group is a convenient precursor for this reaction. This method is highly efficient and offers good tolerance to a variety of functional groups that may be present on either of the phenyl rings. nih.gov

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of substituted carbazoles. By starting with appropriately substituted this compound derivatives, a wide range of functionalized carbazoles can be prepared with a high degree of regiochemical control. This is particularly important for tuning the electronic and photophysical properties of the resulting carbazole-containing molecules for specific applications.

Incorporation into Complex Organic Architectures

The synthesis of carbazoles from this compound is a prime example of its incorporation into complex organic architectures. Carbazoles are a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science due to their unique electronic and photophysical properties. Many carbazole-containing compounds have been identified as having potent biological activities, including antitumor and antibiotic properties. researchgate.net

The palladium-catalyzed cyclization of 2-acetamidobiphenyls provides a direct and efficient route to these valuable structures. The reaction proceeds via an oxidative C-H amination, where a palladium(II) catalyst facilitates the intramolecular coupling. The presence of a Lewis acid can significantly enhance the efficiency of this catalytic process. nih.gov

Below is a table summarizing the conditions and outcomes of palladium-catalyzed carbazole synthesis from this compound derivatives.

| Starting Material (this compound Derivative) | Catalyst System | Oxidant | Solvent | Yield (%) | Reference |

| N-(2-biphenylyl)acetamide | Pd(OAc)₂ / Lewis Acid | O₂ | Toluene (B28343) | High | nih.gov |

| Substituted N-(2-biphenylyl)acetamides | Pd(OAc)₂ | H₂O₂ | Acetic Acid | Good to Excellent | nih.gov |

This synthetic strategy has been successfully applied to the preparation of a variety of substituted carbazoles, demonstrating the robustness and versatility of this compound as a precursor. For instance, the synthesis of 1-methyl-9H-carbazole has been achieved using a Catellani-type reaction involving an N-(2-bromophenyl)acetamide derivative. nih.gov

Furthermore, the carbazole scaffold itself can be a building block for even more complex structures, such as bicarbazoles and other polycyclic aromatic systems. researchgate.net The ability to introduce substituents onto the this compound starting material allows for the precise construction of these larger, more intricate architectures.

Development of Biphenyl (B1667301) Amide-Based Polymeric Materials

While direct polymerization of this compound is not commonly reported, its deacetylated derivative, 2-aminobiphenyl, holds significant potential as a monomer for the synthesis of advanced polymeric materials, specifically aromatic polyamides (aramids). Aramids are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, with well-known examples including Kevlar® and Nomex®.

The synthesis of aramids typically involves the polycondensation reaction between an aromatic diamine and an aromatic diacid chloride. nih.gov For 2-aminobiphenyl to be utilized in such a polymerization, the acetamido group would first need to be hydrolyzed to the free amine. The resulting 2-aminobiphenyl could then, in principle, be reacted with a suitable comonomer.

A hypothetical polycondensation reaction could involve the reaction of 2-aminobiphenyl with a diacid chloride such as terephthaloyl chloride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The resulting polymer would feature a biphenyl unit within its backbone, connected by amide linkages.

The incorporation of the non-linear biphenyl unit from 2-aminobiphenyl into an aramid backbone would be expected to influence the polymer's properties significantly. The twist between the two phenyl rings of the biphenyl moiety could disrupt the chain packing that is characteristic of linear aramids, potentially leading to increased solubility and different mechanical properties.

The table below outlines a theoretical polymerization scheme for the synthesis of a biphenyl amide-based polymer.

| Monomer 1 | Monomer 2 | Polymerization Method | Potential Polymer |

| 2-Aminobiphenyl | Terephthaloyl Chloride | Low-temperature solution polycondensation | Poly(terephthaloyl-2-aminobiphenyl) |

While the direct use of this compound in polymerization is not established, its role as a precursor to the 2-aminobiphenyl monomer highlights its potential contribution to the development of novel high-performance polymers with tailored properties.

Emerging Research Directions and Future Prospects in 2 Acetamidobiphenyl Chemistry

Design and Synthesis of Novel Functional Biphenyl (B1667301) Amide Derivatives

The core structure of 2-acetamidobiphenyl serves as a foundational scaffold for the development of a wide array of functional molecules with tailored properties. A significant research thrust involves the strategic design and synthesis of novel derivatives for applications primarily in medicinal chemistry. By modifying the biphenyl rings or the amide linkage, scientists can fine-tune the molecule's biological activity.

Recent studies have highlighted the synthesis of innovative benzodioxepine-biphenyl amide derivatives, which have shown promising antibacterial properties. Through meticulous optimization of synthetic methodologies, researchers have engineered compounds with potent antimicrobial effects. For instance, certain derivatives have been identified as highly effective antimicrobial agents, with molecular docking studies suggesting they target crucial enzymes in bacterial fatty acid synthesis.

Furthermore, the biphenyl amide motif is a key component in the design of kinase inhibitors for cancer therapy. Biphenyl amides have been discovered as a novel series of p38 MAP kinase inhibitors. Other research has focused on creating biphenyl-containing derivatives predicted to act as EGFR tyrosine kinase allosteric inhibitors. A recent patent also disclosed a class of biphenyl derivatives with PD-1/PD-L1 inhibitory activity, highlighting their potential in immunotherapy.

The synthesis of these complex derivatives often relies on powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core biphenyl structure, followed by amidation.

Table 1: Examples of Functional Biphenyl Amide Derivatives and Their Applications

| Derivative Class | Synthetic Approach | Targeted Application | Research Finding |

| Benzodioxepine-biphenyl amides | Optimized multi-step synthesis | Antibacterial Agents | Demonstrated high efficacy against certain bacterial strains by targeting enzymes like FabH. |

| Biphenyl amides (BPAs) | Structure-based focused screening | p38 MAP Kinase Inhibitors | Identified as a novel series of inhibitors with a specific binding mode confirmed by X-ray crystallography. |

| 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivatives | Multi-step synthesis including hydrazide formation | EGFR Tyrosine Kinase Inhibitors | Molecular docking studies predicted favorable binding to the EGFR tyrosine kinase allosteric site. |

| Substituted biphenyl derivatives | Suzuki-Miyaura coupling and amidation | PD-1/PD-L1 Inhibitors | Patented compounds show potential for use in cancer immunotherapy. |

Development of Greener Synthetic Methodologies for this compound

In line with the global push for sustainable chemistry, a key area of future research is the development of greener synthetic routes to this compound and its derivatives. Traditional methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions. The principles of green chemistry—reducing waste, using renewable feedstocks, and avoiding hazardous substances—are now guiding the innovation of more environmentally benign processes.

Emerging methodologies applicable to biphenyl amide synthesis include:

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts can simplify purification and reduce waste. For example, research on the synthesis of related nitrogen-containing heterocycles has shown the effectiveness of copper oxide nanoparticles supported on activated carbon as an efficient and reusable catalyst. Such systems often operate under milder, ligand-free conditions.

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a major focus. Solvents like polyethylene (B3416737) glycol (PEG) and ionic liquids are being explored for their low toxicity, recyclability, and ability to promote certain reactions. Water is also being used as a solvent in some modern coupling reactions.

Alternative Energy Sources: Microwave irradiation and ultrasound are being investigated to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating.

These approaches, while often demonstrated on related molecular structures, lay a clear groundwork for the future development of sustainable, cost-effective, and eco-friendly manufacturing processes for this compound.

Application of Artificial Intelligence and Machine Learning in Reaction Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and the chemistry of this compound is no exception. These computational tools can process vast datasets to predict reaction outcomes, optimize conditions, and even suggest novel synthetic pathways, thereby accelerating the discovery and development cycle.

A significant challenge in chemistry is the often-limited availability of high-quality experimental data. However, recent studies show that ML algorithms, such as random forests, can reliably predict the conversion rates of amide bond formation even with small datasets. By using molecular descriptors derived from quantum chemical calculations as inputs, these models can analyze complex relationships between substrates, reagents, and reaction success.

Key applications in the context of this compound synthesis include:

Reaction Yield Prediction: ML models can be trained to predict the yield of the amidation step (forming the N-acetyl group) and the preceding C-C coupling step (forming the biphenyl core) under various conditions.

Condition Optimization: AI-driven platforms can intelligently explore a vast space of reaction parameters (catalyst, solvent, temperature, base) to identify the optimal conditions for reactions like the Suzuki-Miyaura coupling, potentially doubling the average yield.

Computer-Aided Synthesis Planning (CASP): Synthesis planning programs can propose viable routes to complex biphenyl amide derivatives, reducing the time and resources spent on trial-and-error experimentation. Active learning frameworks can use model-based techniques like Bayesian optimization to refine reaction performance estimates and guide the selection of the next best experiments.